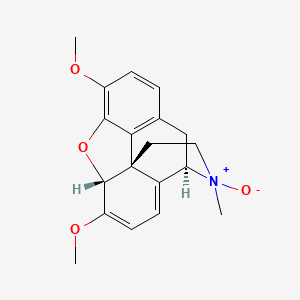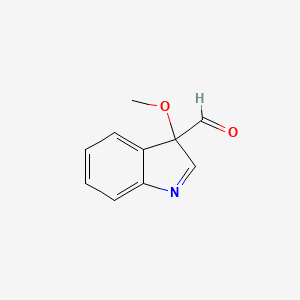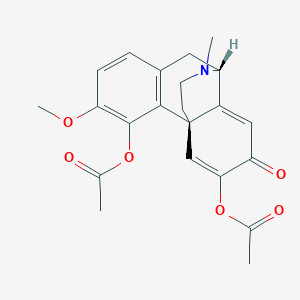
Thebaine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thebaine N-oxide is a derivative of thebaine, an isoquinoline alkaloid derived from opium. Thebaine itself is chemically similar to both morphine and codeine and is primarily extracted from the opium poppy, Papaver bracteatum Lindl .
Méthodes De Préparation
Thebaine N-oxide can be synthesized through the oxidation of thebaine. One common method involves the use of hydrogen peroxide in methanol as the oxidizing agent . The reaction is typically carried out at room temperature, and the product is purified using chromatographic techniques . Industrial production methods may involve similar oxidation reactions but on a larger scale, with optimized conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Thebaine N-oxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form other derivatives.
Reduction: It can be reduced back to thebaine under specific conditions.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.
Applications De Recherche Scientifique
Thebaine N-oxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: this compound derivatives are explored for their potential use as analgesics and other therapeutic agents.
Industry: It is used in the production of semi-synthetic opioids and other pharmaceutical compounds.
Mécanisme D'action
Thebaine N-oxide exerts its effects through interactions with specific molecular targets and pathways. It is believed to interact with opioid receptors in the central nervous system, similar to other opiate alkaloids . The exact mechanism of action may involve binding to these receptors and modulating their activity, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Thebaine N-oxide is similar to other opiate alkaloids such as morphine, codeine, and thebaine itself. it has unique properties due to the presence of the N-oxide functional group. This functional group can influence the compound’s reactivity and interactions with biological systems . Similar compounds include:
Morphine: A potent analgesic with well-known medical applications.
Codeine: A less potent analgesic used for mild to moderate pain relief.
Thebaine: The parent compound, which is used as a precursor for the synthesis of various derivatives.
Propriétés
Formule moléculaire |
C19H21NO4 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
(4R,7aR,12bS)-7,9-dimethoxy-3-methyl-3-oxido-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium |
InChI |
InChI=1S/C19H21NO4/c1-20(21)9-8-19-12-5-7-15(23-3)18(19)24-17-14(22-2)6-4-11(16(17)19)10-13(12)20/h4-7,13,18H,8-10H2,1-3H3/t13-,18+,19+,20?/m1/s1 |
Clé InChI |
PMXUJDPQAVEYII-CMUWLYKVSA-N |
SMILES isomérique |
C[N+]1(CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)OC)[O-] |
SMILES canonique |
C[N+]1(CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenesulfonic acid, 7-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-4-hydroxy-, monosodium salt](/img/structure/B13411061.png)

![tert-butyl 5-[4,8-bis[4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate](/img/structure/B13411071.png)



![(2R)-3-[(2S,6R,8S,11S)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B13411099.png)

![1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B13411124.png)

![(2R,3S,7R,8R,8aS)-6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid](/img/structure/B13411129.png)
![3-deoxy-D-gro-D-glcNon2ulo5NAc-onic(a2-3)Gal(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)Gal(b1-4)Glc](/img/structure/B13411131.png)
![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)

